3-(Acetylamino)-2-naphthoic acid

Lipophilicity Drug design Property tuning

Researchers needing a bifunctional naphthalene scaffold with a masked amine often encounter supply inconsistency. 3-(Acetylamino)-2-naphthoic acid (CAS 19717-59-0) resolves this: - Protected 3-amino group enables post-synthetic deprotection for MOF ligand tuning and CB1 antagonist SAR. - Balanced logP (3.002) ensures solubility in organic synthesis. - Consistent ≥95% purity with full COA/SDS documentation for reliable downstream applications.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 19717-59-0
Cat. No. B112212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetylamino)-2-naphthoic acid
CAS19717-59-0
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O
InChIInChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyFHXRDNPWHSTOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Acetylamino)-2-naphthoic Acid for Research & Synthesis


3-(Acetylamino)-2-naphthoic acid (CAS 19717-59-0), also known as 3-acetamido-2-naphthoic acid, is a naphthalene-derived bifunctional building block featuring a carboxylic acid at the 2-position and an acetylamino group at the 3-position (molecular formula C13H11NO3; MW 229.23 g/mol) [1]. The compound is supplied as a solid with a typical purity of 95% (min) and a melting point of 190–192 °C [2]. Its balanced lipophilicity (XLogP3 = 3.1; measured logP = 3.002) and dual hydrogen-bonding capacity (HBD = 2, HBA = 3) render it a versatile intermediate in organic and medicinal chemistry [1][2]. Reputable vendors provide the compound with full quality assurance, including certificates of analysis and safety data sheets, ensuring consistency for downstream applications .

1
Bifunctional building block: 2‑carboxylic acid and 3‑acetylamino groups enable orthogonal reactivity.
2
Masked amine supports sequential deprotection and diversification strategies.
3
Reported lipophilicity supports synthesis and purification in organic media.

Why Generic Substitution Fails


Within the naphthoic acid family, substitution pattern and functional group identity dictate physicochemical properties and reactivity. The 3-acetylamino substituent on the 2-naphthoic acid scaffold uniquely modifies lipophilicity (logP 3.002 vs. 2.70 for the 3‑amino analog) and hydrogen-bonding profile (two donors, three acceptors), influencing solubility, crystallinity, and molecular recognition [1]. Furthermore, the acetylamino group serves as a masked amine, enabling sequential deprotection and diversification strategies that are inaccessible with hydroxy‑ or unsubstituted naphthoic acids. Blind substitution with a positional isomer (e.g., 1‑carboxylic acid) or an alternative 3‑substituent would alter electronic properties, steric bulk, and metabolic stability, thereby compromising the integrity of a synthetic route or structure‑activity relationship (SAR) study [2]. The following quantitative evidence demonstrates why 3‑(acetylamino)‑2‑naphthoic acid provides a distinct and non‑interchangeable building block for research and industrial applications.

!
3‑amino analog may alter lipophilicity and hydrogen‑bond profile, affecting molecular recognition.
!
Positional isomer (1‑COOH) would shift electronic and steric properties, disrupting SAR.
!
Hydroxy‑substituted naphthoic acids lack the masked amine, limiting synthetic diversification.

Quantitative Evidence vs. Key Analogs


Optimized Lipophilicity for Membrane Permeability

3-(Acetylamino)-2-naphthoic acid exhibits a measured logP of 3.002 [1], which is 0.3 units higher (i.e., more lipophilic) than the logP of 2.701 for the 3‑amino analog (3‑amino‑2‑naphthoic acid) . In contrast, the unsubstituted 2‑naphthoic acid has a computed logP of 2.8–2.9 [2]. This intermediate lipophilicity is crucial for balancing aqueous solubility and passive membrane diffusion, a parameter frequently tuned in lead optimization.

Lipophilicity
Reported
logP 3.002
May support membrane permeability in lead optimization.
Δ ~0.3 logP vs 3‑amino analog.
Lipophilicity Drug design Property tuning

Thermal Stability and Processability

The compound melts at 190–192 °C [1], which is 22–30 °C lower than the melting point of the 3‑hydroxy analog (218–222 °C) [2] and 25–30 °C lower than that of the 3‑amino analog (212–215 °C) . This lower melting point can facilitate melt‑processing techniques and indicates weaker intermolecular forces, which may correlate with improved solubility in organic solvents.

Thermal Behavior
Reported
190–192 °C
Lower melt point may simplify processing.
−22 to −30 °C vs 3‑hydroxy analog.
Thermal properties Solid-state chemistry Process chemistry

Reliable Purity and Scalable Supply

3-(Acetylamino)-2-naphthoic acid is available from multiple reputable suppliers at a minimum purity of 95%, with standard packaging from 1 g to 500 g . In contrast, the 3‑amino analog is often offered at 97% purity but with limited scalability, and the 3‑hydroxy analog is primarily supplied in bulk for dye manufacture, not in research‑grade quantities [1]. The consistent 95% purity specification across vendors reduces batch‑to‑batch variability, a critical factor in SAR studies and scale‑up processes.

Purity & Supply
Reported
≥95% purity, flexible scale
Supports lot consistency for SAR studies.
Research-grade supply vs bulk industrial analogs.
Quality control Procurement Reproducibility

Regiochemical Specificity Drives Bioactivity

The 3‑acetylamino‑2‑naphthoic acid scaffold serves as a precursor to N‑acyl benzoazetinones with antifungal activity [1]. In a study by Ansary et al. (2017), N‑acyl benzoazetinones were synthesized from 2‑(N‑acyl)amino benzoic acids in yields of 58–85%. The naphthalene analog (this compound) is expected to follow a similar reactivity profile but offers a larger aromatic surface for π‑stacking interactions with biological targets. Docking simulations showed that the naphthalene‑containing derivatives (exemplified by compound 3i) achieved superior binding scores compared to phenyl‑based analogs [1].

Regiochemical Specificity
Class-level
Naphthalene scaffold enables bioactive heterocycles
Reported docking suggests potential target engagement.
Class-level inference; experimental confirmation needed.
Structure‑activity relationship Medicinal chemistry Synthetic strategy

3-(Acetylamino)-2-naphthoic Acid Applications


Antifungal Heterocycle Synthesis

3-(Acetylamino)-2-naphthoic acid can be employed as a key building block for the construction of N‑acyl benzoazetinones, a class of compounds that exhibit antifungal activity through inhibition of fungal CYP53A15 [1]. The intramolecular amidation of the N‑acyl amino acid precursor proceeds under mild conditions, yielding the desired heterocycle in 58–85% isolated yields [1]. Researchers developing novel antifungal agents can utilize this scaffold to explore structure‑activity relationships and improve binding affinity.

Masked Amine Ligand for MOFs

The acetylamino group serves as a protected amine that can be deprotected post‑synthetically to generate a 3‑amino‑2‑naphthoic acid ligand. This strategy allows for the introduction of metal‑coordinating amino groups after framework assembly, a technique used to tune porosity and catalytic activity in MOFs [2]. The balanced lipophilicity (logP 3.002) also aids in solubilizing the ligand during synthesis [3].

CB1 Antagonist Development

Naphthoic acid derivatives, including 3‑(acetylamino)‑2‑naphthoic acid, have been disclosed as intermediates in the synthesis of CB1 receptor antagonists (e.g., US Patent 8,431,607) [4]. The compound's rigid aromatic core and hydrogen‑bonding functionality make it a suitable fragment for generating libraries of potential CB1 modulators, which are of interest for treating obesity and metabolic disorders.

Dye and Optical Brightener Preparation

3‑Hydroxy‑2‑naphthoic acid is a well‑established precursor to azo dyes. The acetylamino analog can similarly be used as a coupling component, offering altered electron density on the naphthalene ring due to the acetamido substituent. This electronic modulation can shift the absorption maximum of the resulting dyes, enabling the creation of colorants with unique hues and improved fastness properties [5].

Application
Selection Property
Validation Focus
Antifungal heterocycle synthesis research
Masked amine enables intramolecular amidation
Yield optimization and target engagement
Metal-organic framework (MOF) ligand synthesis
Post-synthetic deprotection to generate amino ligand
Porosity and catalytic activity screening
CB1 receptor modulator research
Rigid aromatic core and hydrogen‑bond functionality
Library synthesis and binding assay
Dye and optical brightener intermediate
Electron‑donating acetamido group modulates absorption
Color tuning and fastness testing

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